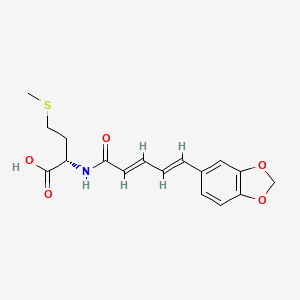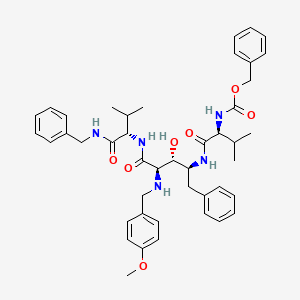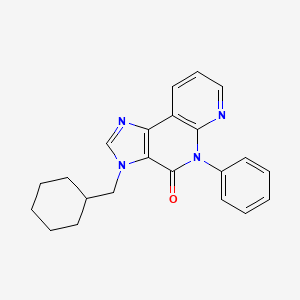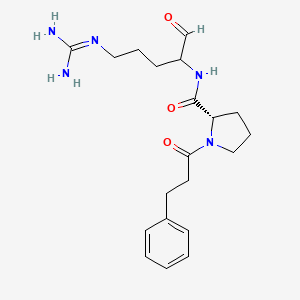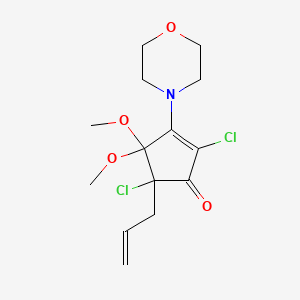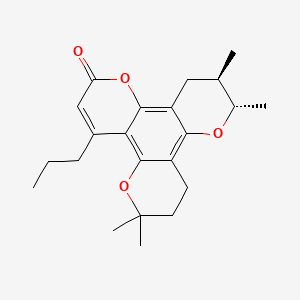
4(5H)-Thiazolone, 2-amino-5-(2-aminoethyl)-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazolone ring structure, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide typically involves the reaction of thiazolone derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4(5H)-thiazolone
- 5-(2-Aminoethyl)-4(5H)-thiazolone
- 2-Amino-5-(2-hydroxyethyl)-4(5H)-thiazolone
Uniqueness
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide is unique due to its specific aminoethyl substitution, which enhances its reactivity and potential biological activity compared to other thiazolone derivatives. This substitution also allows for more diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11Br2N3OS |
|---|---|
Molecular Weight |
321.04 g/mol |
IUPAC Name |
2-amino-5-(2-aminoethyl)-1,3-thiazol-4-one;dihydrobromide |
InChI |
InChI=1S/C5H9N3OS.2BrH/c6-2-1-3-4(9)8-5(7)10-3;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
InChI Key |
FIPPKVWVJWVVAL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1C(=O)N=C(S1)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



